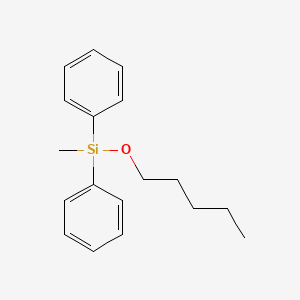![molecular formula C15H13N3O7 B14617717 Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- CAS No. 59038-55-0](/img/structure/B14617717.png)
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is a complex organic compound characterized by the presence of multiple nitro groups and a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol compound, followed by alkylation and further nitration steps. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to introduce the nitro groups. The process may also involve the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the precursor phenol is treated with nitrating agents under controlled temperature and pressure conditions. The use of continuous flow reactors can improve the yield and safety of the process.
化学反応の分析
Types of Reactions
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted phenol derivatives, which can be further utilized in different applications.
科学的研究の応用
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- involves its interaction with biological molecules through its nitro and phenol groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes. The compound’s molecular targets may include proteins and nucleic acids, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Phenol, 4-nitro-: A simpler analog with one nitro group, used in similar applications but with different reactivity.
Phenol, 2,4-dinitro-: Contains two nitro groups, offering different chemical properties and applications.
Phenol, 4-[1-methyl-1-(4-aminophenyl)ethyl]-2,6-dinitro-: A reduced form with amino groups, showing different biological activities.
Uniqueness
Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro- is unique due to its specific arrangement of nitro groups and the presence of a methylated phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
59038-55-0 |
|---|---|
分子式 |
C15H13N3O7 |
分子量 |
347.28 g/mol |
IUPAC名 |
2,6-dinitro-4-[2-(4-nitrophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H13N3O7/c1-15(2,9-3-5-11(6-4-9)16(20)21)10-7-12(17(22)23)14(19)13(8-10)18(24)25/h3-8,19H,1-2H3 |
InChIキー |
LLPPFDCKWLYUGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


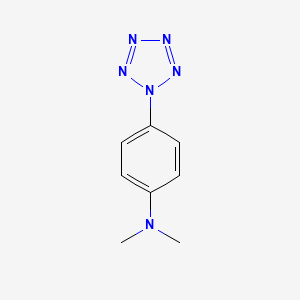

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
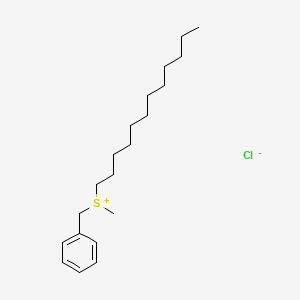
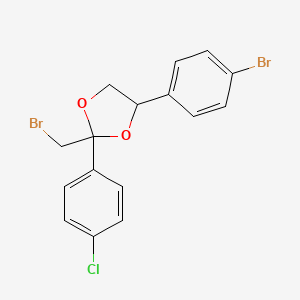
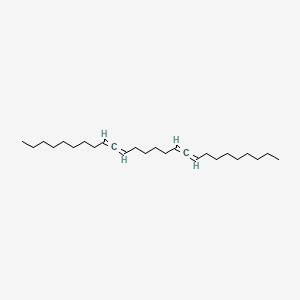
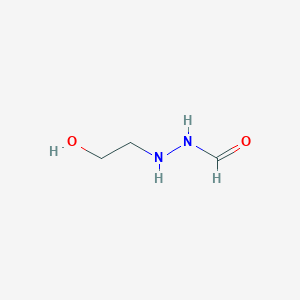
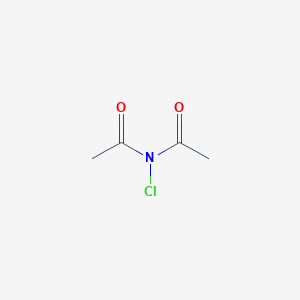

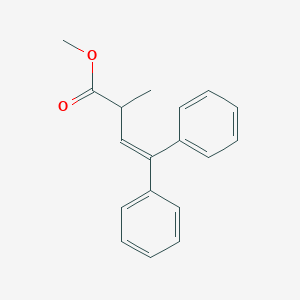
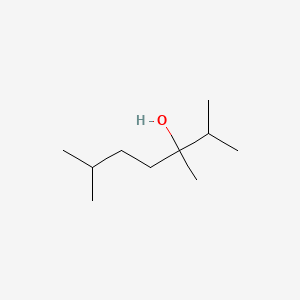
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
